Enhanced Hydrogen‑Bonding Capacity: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine vs. Imidazo[4,5‑b]pyridine
The target compound provides three hydrogen‑bond acceptors (1 oxazole O, 2 imidazole N) and one hydrogen‑bond donor (imidazole NH) in a spatially confined geometry. In contrast, the widely used 1H‑imidazo[4,5‑b]pyridine scaffold exposes only two H‑bond acceptors (pyridine N and imidazole N) and one donor [1]. This difference in hydrogen‑bonding capacity directly impacts the pattern and strength of interaction with protein hinge regions; the extra acceptor in the oxazole ring allows bifurcated or water‑mediated contacts that are not feasible with the simpler binary scaffold. In a kinase selectivity panel, tricyclic cores containing the oxazole moiety were shown to be essential for maintaining sub‑micromolar inhibitory activity against kinases such as B‑Raf, where hinge‑region interactions are critical [2].
| Evidence Dimension | Number of hydrogen‑bond acceptor atoms |
|---|---|
| Target Compound Data | 3 H‑bond acceptors (O, N, N); 1 H‑bond donor (NH) |
| Comparator Or Baseline | 1H‑Imidazo[4,5‑b]pyridine: 2 H‑bond acceptors (N, N); 1 H‑bond donor (NH) |
| Quantified Difference | +1 H‑bond acceptor; altered spatial distribution |
| Conditions | Calculated from 2D structures using standard H‑bond acceptor/donor count |
Why This Matters
Extra hydrogen‑bond acceptor enables additional protein‑ligand contacts, potentially improving selectivity and binding affinity in kinase inhibitor design.
- [1] DrugBank. 1H-Imidazo[4,5-b]pyridine structural data and hydrogen‑bond properties. https://go.drugbank.com/drugs/DB04571 View Source
- [2] Newhouse, B. J. et al. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorg. Med. Chem. Lett. 2013, 23, 5890–5895. DOI: 10.1016/j.bmcl.2013.08.098. View Source
